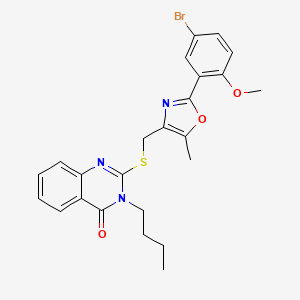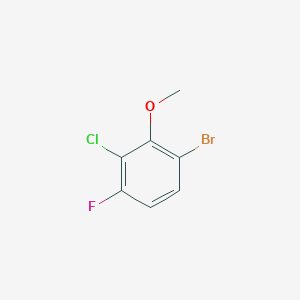![molecular formula C17H16O5 B2721994 3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid CAS No. 663910-76-7](/img/structure/B2721994.png)
3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid is a complex organic compound with a molecular formula of C17H16O5 This compound features a furochromenone core, which is a fused ring system combining furan and chromenone structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furochromenone Core: This step often involves the cyclization of a suitable precursor, such as a hydroxyacetophenone derivative, with an appropriate furan derivative under acidic or basic conditions.
Methylation: Introduction of methyl groups can be achieved through Friedel-Crafts alkylation or methylation using methyl iodide and a strong base like sodium hydride.
Side Chain Introduction: The propanoic acid side chain can be introduced via a Grignard reaction or through the use of a suitable ester followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis might employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the ketone group in the chromenone core can yield corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other substituents on the aromatic ring.
科学的研究の応用
3-(2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid exerts its effects depends on its interaction with specific molecular targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological outcomes. The exact pathways involved can vary based on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3-(3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
- (2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
Uniqueness
Compared to similar compounds, 3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid is unique due to its specific substitution pattern and the presence of a propanoic acid side chain
特性
IUPAC Name |
3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-8-10(3)21-14-7-15-13(6-12(8)14)9(2)11(17(20)22-15)4-5-16(18)19/h6-7H,4-5H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYMUQMUXITMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-butoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2721913.png)
![N-(2,5-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide](/img/structure/B2721915.png)
![2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone](/img/structure/B2721918.png)
![N-[1-(2-adamantyl)ethyl]-4-tert-butylbenzenesulfonamide](/img/structure/B2721919.png)
![3-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2721920.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)cinnamamide](/img/structure/B2721923.png)
![4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2721924.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2721925.png)
![11-acetyl-5-[(4-chlorophenyl)methylsulfanyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2721926.png)

![Lithium;4,5-dimethyl-6-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-2-carboxylate](/img/structure/B2721930.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2721932.png)
![3-({[2-(methanesulfinylmethyl)phenyl]amino}methyl)-4-methylbenzene-1-sulfonyl fluoride](/img/structure/B2721934.png)
